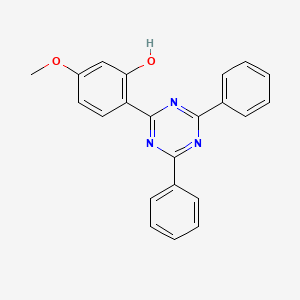
Dalapon methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dalapon methyl ester, also known as methyl 2,2-dichloropropionate, is an organic compound with the molecular formula C4H6Cl2O2. It is a derivative of dalapon, a well-known herbicide. This compound is primarily used in analytical chemistry, particularly in gas chromatography and liquid chromatography, due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dalapon methyl ester can be synthesized through various methods. One common method involves the reaction of 2-chloro-1,1-dimethoxypropane with trichloroisocyanuric acid in the presence of isocyanuric acid in N,N-dimethylformamide at 40°C for 18 hours . Another method involves the esterification of 2,2-dichloropropionic acid with methanol in the presence of a strong acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction between 2,2-dichloropropionic acid and methanol is carried out in a continuous flow reactor, with sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is then purified through distillation to obtain the pure ester .
Analyse Des Réactions Chimiques
Types of Reactions: Dalapon methyl ester undergoes various chemical reactions, including:
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed:
Hydrolysis: 2,2-dichloropropionic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dalapon methyl ester has several applications in scientific research:
Analytical Chemistry: It is used as a standard in gas chromatography and liquid chromatography for the analysis of herbicides and other organic compounds.
Environmental Science: It is used to study the degradation and environmental impact of herbicides in water and soil.
Agriculture: Research on this compound helps in understanding the behavior and efficacy of herbicides in agricultural settings.
Mécanisme D'action
Dalapon methyl ester exerts its effects primarily through its hydrolysis product, 2,2-dichloropropionic acid. This acid inhibits the enzyme pyruvate dehydrogenase, which is crucial for the metabolic pathway of the tricarboxylic acid cycle. By inhibiting this enzyme, this compound disrupts the energy production in plants, leading to their death .
Comparaison Avec Des Composés Similaires
- Methyl 2,2-dichloropropanoate
- Propanoic acid, 2,2-dichloro-, methyl ester
- Propionic acid, 2,2-dichloro-, methyl ester
Comparison: Dalapon methyl ester is unique due to its specific ester functional group, which makes it more volatile and suitable for gas chromatography compared to its acid counterparts. Its distinct chemical structure allows for easier detection and analysis in various chromatographic techniques .
Propriétés
Numéro CAS |
17640-02-0 |
|---|---|
Formule moléculaire |
C24H25NO3 |
Synonymes |
2,2-Dichloropropanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)


